5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
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Overview
Description
5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reactions: The chloropyrazole and furan rings are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the coupled product with 4-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-bromopyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
- 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-hydroxyphenyl)methyl]furan-2-carboxamide
- 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the chloropyrazole and methoxyphenyl groups offer sites for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-14-4-2-12(3-5-14)8-19-17(22)16-7-6-15(24-16)11-21-10-13(18)9-20-21/h2-7,9-10H,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHCKAGWKATJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726106 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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